molecular formula C13H16O3S B13323354 3-((Cyclopentylmethyl)sulfonyl)benzaldehyde

3-((Cyclopentylmethyl)sulfonyl)benzaldehyde

Cat. No.: B13323354
M. Wt: 252.33 g/mol
InChI Key: WGMUQUNOJPQVHG-UHFFFAOYSA-N
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Description

3-((Cyclopentylmethyl)sulfonyl)benzaldehyde is an organic compound with the molecular formula C13H16O3S It is a benzaldehyde derivative where the benzene ring is substituted with a cyclopentylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopentylmethyl)sulfonyl)benzaldehyde typically involves the introduction of the cyclopentylmethylsulfonyl group to a benzaldehyde precursor. One common method is through the reaction of benzaldehyde with cyclopentylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Cyclopentylmethyl)sulfonyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((Cyclopentylmethyl)sulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can participate in covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the cyclopentylmethylsulfonyl group.

    3-(Methylsulfonyl)benzaldehyde: Similar structure but with a methylsulfonyl group instead of cyclopentylmethylsulfonyl.

    3-(Cyclopentylmethyl)benzaldehyde: Similar structure but without the sulfonyl group.

Uniqueness

3-((Cyclopentylmethyl)sulfonyl)benzaldehyde is unique due to the presence of both the cyclopentylmethyl and sulfonyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

3-(cyclopentylmethylsulfonyl)benzaldehyde

InChI

InChI=1S/C13H16O3S/c14-9-12-6-3-7-13(8-12)17(15,16)10-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2

InChI Key

WGMUQUNOJPQVHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CS(=O)(=O)C2=CC=CC(=C2)C=O

Origin of Product

United States

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